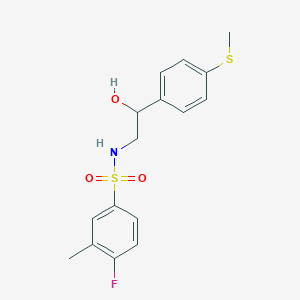
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide” is a fluorinated compound . Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorides has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a research area that has seen significant progress since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide” is related to the herbicide flufenacet . The dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5) and the N—C— C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11) .科学的研究の応用
Enzyme Inhibition and Drug Development
One significant application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into benzenesulfonamide derivatives, similar to the compound , has been found to preserve COX-2 potency while notably increasing selectivity between COX-2 and COX-1 enzymes. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Chemical Biology and Sensor Development
Another research application involves the development of specific fluorophores for Zn2+ detection. Modifications to the chemical structure of benzenesulfonamides, including fluorination, have led to the creation of fluorophores that form fluorescent complexes with Zn2+, which can be characterized by potent fluorimetry. This application is crucial for studies in biochemistry and cellular biology, where Zn2+ plays a significant role in numerous biological processes (Coleman et al., 2010).
Material Science and Coating Technologies
The chemical also finds application in material science, particularly in the modification of polymeric carriers. 4-Fluorobenzenesulfonamide derivatives have been utilized as activating agents for covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and cellulose rods. This approach is valuable for creating bioactive surfaces and materials with potential therapeutic applications, including bioselective separation technologies (Chang et al., 1992).
Organic Chemistry and Synthesis
In the realm of organic synthesis, N-fluorobenzenesulfonimide has been used as an oxidant in a copper-catalyzed radical N-demethylation of amides. This method represents a novel approach to converting amides to carbinolamines, highlighting the versatility of fluorinated benzenesulfonamides in facilitating complex chemical transformations. Such reactions are foundational in the synthesis of various organic compounds and pharmaceuticals (Yi et al., 2020).
Corrosion Inhibition
Lastly, the derivatives of benzenesulfonamides, particularly those involving fluorine atoms, have been studied for their corrosion inhibition properties. Through quantum chemical calculations and molecular dynamics simulations, such derivatives have demonstrated effective adsorption behaviors on metal surfaces, suggesting their utility in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Kaya et al., 2016).
将来の方向性
特性
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-11-9-14(7-8-15(11)17)23(20,21)18-10-16(19)12-3-5-13(22-2)6-4-12/h3-9,16,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKBBMJABXJOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
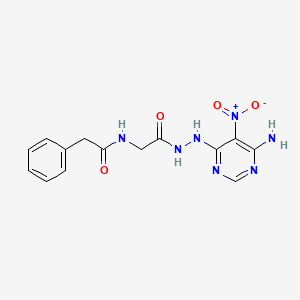


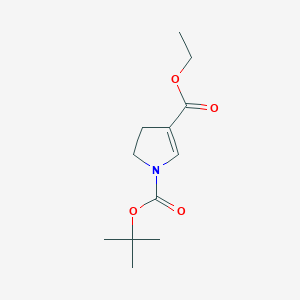
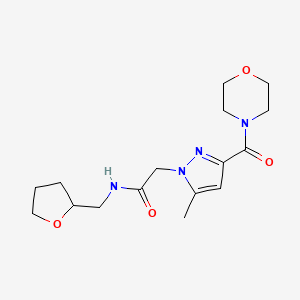
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-ethylquinoline-2-carboxylate](/img/structure/B2972145.png)

![7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972151.png)
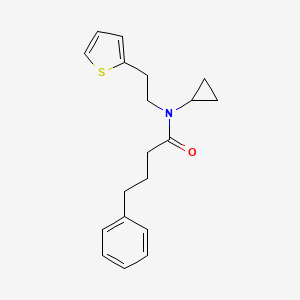
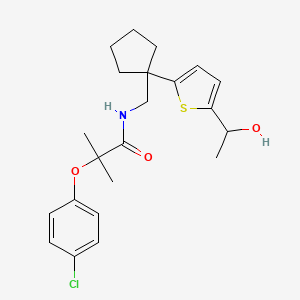
![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2972154.png)
![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2972156.png)
![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)